molecular formula C12H18F3NOSi B13983049 4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine

4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine

Cat. No.: B13983049
M. Wt: 277.36 g/mol
InChI Key: ILQARIAGCLEPBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine can be achieved through a multi-step reaction starting from 2-acetyl-4-methylpyridine . The key steps involve:

    Formation of the trifluoromethyl intermediate: This step involves the reaction of 2-acetyl-4-methylpyridine with a trifluoromethylating agent under controlled conditions.

    Introduction of the trimethylsilanyloxy group: The intermediate is then reacted with a trimethylsilylating agent to introduce the trimethylsilanyloxy group.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The trimethylsilanyloxy group can act as a protecting group, facilitating selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine is unique due to the presence of both trifluoromethyl and trimethylsilanyloxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C12H18F3NOSi

Molecular Weight

277.36 g/mol

IUPAC Name

trimethyl-[1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl]oxysilane

InChI

InChI=1S/C12H18F3NOSi/c1-9-6-7-16-10(8-9)11(2,12(13,14)15)17-18(3,4)5/h6-8H,1-5H3

InChI Key

ILQARIAGCLEPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C(F)(F)F)O[Si](C)(C)C

Origin of Product

United States

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